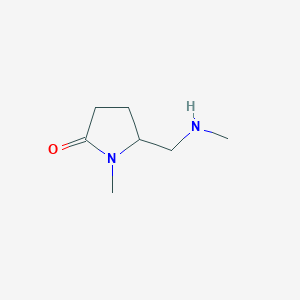
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a compound with the CAS Number: 479065-35-5 . It has a molecular weight of 142.2 and its IUPAC name is 1-methyl-5-[(methylamino)methyl]-2-pyrrolidinone . The compound is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found .Applications De Recherche Scientifique
Synthesis and Antibiotic Development
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds, highlighting its significance in the development of treatments for respiratory tract infections and veterinary pathogens. For example, it serves as a critical precursor in the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating community-acquired respiratory infections, including those caused by multidrug-resistant organisms. The efficient synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, showcasing the compound's versatility in medicinal chemistry applications (Lall et al., 2012). Additionally, it has been employed in the synthesis of premafloxacin, an antibiotic for veterinary use, demonstrating its broad applicability in the fight against bacterial pathogens (Fleck et al., 2003).
Enantioselective Synthesis and Drug Development
The compound's utility extends to the enantioselective synthesis of pharmacologically relevant structures. Its involvement in the stereoselective creation of 1H-pyrrol-2(3H)-one derivatives, which feature in various therapeutic agents, is noteworthy. Such derivatives have been employed in the synthesis of compounds like (3S,5S)-3,5-diphenyl-3-pyrrolidinol, further underscoring the compound's value in drug development processes (Yang et al., 2009).
Organic Chemistry and Material Science
In addition to its pharmaceutical applications, this compound plays a role in organic chemistry and material science research. It has been involved in studies exploring the tautomerism of related compounds, contributing to a deeper understanding of chemical structures and behaviors. This research not only enhances our knowledge of organic chemistry but also aids in the development of novel materials and chemicals for various applications (Spiessens & Anteunis, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-5-(methylaminomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJDXAYOUVNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
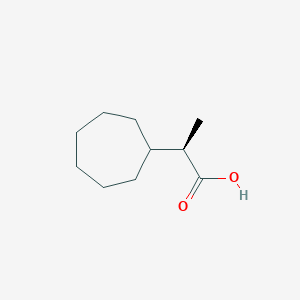
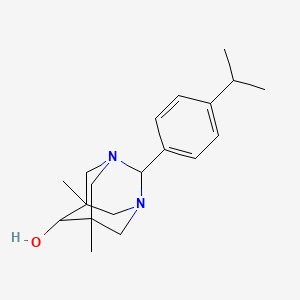
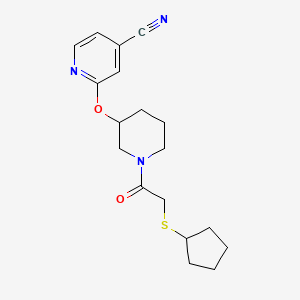
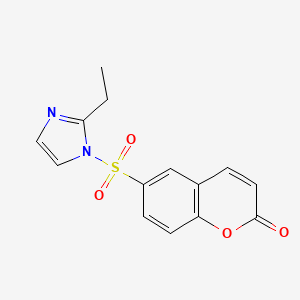

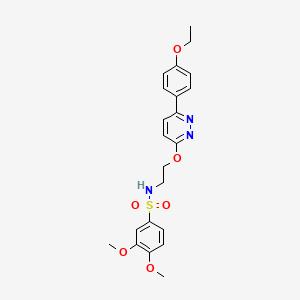

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)
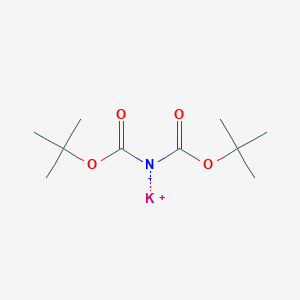
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)